N-(3-acetylphenyl)-2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-(3-acetylphenyl)-2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazin-4-one core fused with a 1,3-benzodioxole moiety and substituted with a 3-acetylphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5/c1-14(28)15-3-2-4-17(9-15)24-22(29)12-26-7-8-27-19(23(26)30)11-18(25-27)16-5-6-20-21(10-16)32-13-31-20/h2-11H,12-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWJZHRZRWBSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a complex organic compound that has drawn attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological properties. The presence of the benzodioxole moiety enhances its pharmacological profile by potentially influencing various biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study reported that pyrazole derivatives exhibit cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer progression .
Anti-inflammatory Effects
Compounds containing the pyrazole structure have also shown significant anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases .
Antimicrobial Properties
The compound's structural features may confer antimicrobial activity. Studies on related pyrazole compounds have demonstrated effectiveness against various bacterial strains. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic processes .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this have been shown to inhibit key enzymes involved in cancer metabolism and inflammation.
- Signal Transduction Modulation : The interaction with cellular signaling pathways can lead to altered gene expression profiles that favor apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to cell death.
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in low micromolar range. |
| Study 2 | Reported anti-inflammatory effects in a murine model of arthritis, reducing edema and inflammatory markers significantly. |
| Study 3 | Showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Analogs
Functional Group Impact
- Acetyl vs. Fluorine may improve metabolic stability, while acetyl groups could facilitate hydrogen bonding .
- Core Heterocycle Differences: The pyrazolo[1,5-a]pyrazinone core (Target, ) differs from pyrazolo[3,4-d]pyrimidinone () and chromenone () systems. These variations affect π-π stacking interactions and conformational flexibility, which are critical for biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
